ROR|At/DHODH-IN-2

Dual RORγt/DHODH inhibitor Th17 differentiation T-cell activation

ROR|At/DHODH-IN-2 (PubChem CID 163196293, CAS 2641758-86-1, also designated RORγt/DHODH-IN-2) is a synthetic small-molecule dual inhibitor that simultaneously targets the retinoic acid receptor-related orphan receptor gamma t (RORγt) transcription factor and the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). It is identified as the founding 2-aminobenzothiazole hit compound (compound in a medicinal chemistry campaign that ultimately yielded optimized 2-aminotetrahydrobenzothiazole leads for the treatment of refractory inflammatory bowel disease (IBD).

Molecular Formula C25H30N4OS
Molecular Weight 434.6 g/mol
Cat. No. B12417186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROR|At/DHODH-IN-2
Molecular FormulaC25H30N4OS
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC2=NC3=CC=CC=C3S2)CN4CCN(CC4)C(=O)C5CCCC5
InChIInChI=1S/C25H30N4OS/c1-18-20(17-28-13-15-29(16-14-28)24(30)19-7-2-3-8-19)9-6-11-21(18)26-25-27-22-10-4-5-12-23(22)31-25/h4-6,9-12,19H,2-3,7-8,13-17H2,1H3,(H,26,27)
InChIKeyNUBKIBYMGQUHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROR|At/DHODH-IN-2 Dual RORγt/DHODH Inhibitor: Chemical Identity, Target Engagement Profile, and Procurement Relevance for IBD Research


ROR|At/DHODH-IN-2 (PubChem CID 163196293, CAS 2641758-86-1, also designated RORγt/DHODH-IN-2) is a synthetic small-molecule dual inhibitor that simultaneously targets the retinoic acid receptor-related orphan receptor gamma t (RORγt) transcription factor and the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1]. It is identified as the founding 2-aminobenzothiazole hit compound (compound 1) in a medicinal chemistry campaign that ultimately yielded optimized 2-aminotetrahydrobenzothiazole leads for the treatment of refractory inflammatory bowel disease (IBD) [2]. This dual-target mechanism is designed to concurrently reduce RORγt-driven Th17 cell differentiation and suppress T-cell expansion and activation via pyrimidine depletion, a synergistic anti-inflammatory strategy that single-target agents cannot replicate [3].

Why RORγt/DHODH-IN-2 Cannot Be Interchangeably Substituted: Dual-Target Mechanism, Scaffold Divergence, and Absence of Bioequivalence Data for IBD Probe Applications


RORγt/DHODH-IN-2 occupies a unique position as the original 2-aminobenzothiazole hit that validated the dual-target RORγt/DHODH concept for IBD [1]. Substituting it with a single-target RORγt inverse agonist (such as TAK-828F or VPR-254) forfeits the DHODH-mediated suppression of T-cell expansion, while replacing it with a pure DHODH inhibitor (e.g., brequinar, teriflunomide) abandons the RORγt-driven Th17 differentiation blockade [2]. Even within the same chemical series, the optimized follow-on compounds RORγt/DHODH-IN-1 (compound (R)-14d) and RORγt/DHODH-IN-3 (compound (S)-14d) possess a tetrahydrobenzothiazole core with distinct stereochemistry, altered potency ratios, and divergent in vivo pharmacokinetic profiles compared to the unsaturated benzothiazole scaffold of RORγt/DHODH-IN-2 . No bioequivalence data exist between these analogs; therefore, experimental outcomes obtained with one compound cannot be presumed to replicate with another .

ROR|At/DHODH-IN-2 Quantitative Differentiation Evidence: Dual-Target Scope, Structural Identity, and Comparator Benchmarking for Informed Procurement


Dual-Target Engagement vs. Single-Target Agents: RORγt/DHODH-IN-2 as the Founding Chemotype Validating Synergistic IBD Efficacy

RORγt/DHODH-IN-2 (compound 1) is the original 2-aminobenzothiazole hit that first demonstrated the feasibility of simultaneous RORγt and DHODH inhibition in a single molecular entity. The dual-target approach was validated through a combination study: co-administration of a RORγt inhibitor and a DHODH inhibitor produced synergistic therapeutic effects in IBD models, establishing the rationale for the dual inhibitor design [1]. Single-target RORγt inverse agonists (e.g., TAK-828F, VPR-254) engage only the Th17 differentiation pathway, while single-target DHODH inhibitors (e.g., brequinar, teriflunomide) suppress pyrimidine synthesis alone. Neither class alone recapitulates the dual mechanism of simultaneously reducing RORγt-driven Th17 cell differentiation and mitigating T-cell expansion and activation via DHODH inhibition [2]. RORγt/DHODH-IN-2 represents the chemotype from which all subsequent dual inhibitors in this series were derived.

Dual RORγt/DHODH inhibitor Th17 differentiation T-cell activation Inflammatory bowel disease

Scaffold Differentiation: 2-Aminobenzothiazole Core of RORγt/DHODH-IN-2 vs. Tetrahydrobenzothiazole Leads (RORγt/DHODH-IN-1 and IN-3)

RORγt/DHODH-IN-2 (compound 1) features an unsaturated 2-aminobenzothiazole core structure (molecular formula C25H30N4OS, molecular weight 434.6 g/mol, XLogP3-AA 5.3) [1]. The optimized leads RORγt/DHODH-IN-1 (compound (R)-14d, CAS 2764662-15-7) and RORγt/DHODH-IN-3 (compound (S)-14d, CAS 2764662-16-8) possess a saturated tetrahydrobenzothiazole core with substantially different physicochemical properties (MW 585.99, C24H26ClF6N3O3S for IN-3) and defined stereochemistry . The unsaturated vs. saturated heterocyclic core impacts molecular planarity, electron distribution, and potentially metabolic stability. The tetrahydrobenzothiazole leads (R)-14d and (S)-14d carry additional substituents (chlorine, trifluoromethyl groups) absent from compound 1 [2]. This structural divergence means RORγt/DHODH-IN-2 offers a distinct chemical starting point for structure-activity relationship (SAR) exploration and scaffold-hopping campaigns.

Benzothiazole scaffold Medicinal chemistry Structure-activity relationship Hit-to-lead optimization

Comparative Dual-Target Potency Contextualization: RORγt/DHODH-IN-2 vs. Optimized Leads (R)-14d and (S)-14d

The optimized lead compound (R)-14d (RORγt/DHODH-IN-1) demonstrates dual inhibitory activity with IC50 values of 0.083 μM for RORγt and 0.172 μM for DHODH; its enantiomer (S)-14d (RORγt/DHODH-IN-3) shows IC50 values of 0.098 μM (RORγt) and 0.432 μM (DHODH) . The racemic compound 14d is reported with IC50 values of 0.110 μM (RORγt) and 0.297 μM (DHODH) [1]. Specific IC50 values for compound 1 (RORγt/DHODH-IN-2) are not publicly disclosed in vendor datasheets or the available abstract; the original publication describes it as the starting 'hit' from which SAR optimization proceeded [1]. Researchers should anticipate that compound 1, as an early hit, likely exhibits lower potency and/or different selectivity profiles than the optimized leads; this makes it most valuable as a reference tool compound for benchmarking the extent of potency improvement achieved through the medicinal chemistry campaign.

IC50 comparison Dual inhibitor potency RORγt inhibition DHODH inhibition Hit-to-lead SAR

In Vivo Pharmacodynamic Differentiation: Optimized Leads Demonstrate Murine Colitis Efficacy; Compound 1 Status as Hit Compound

Compound 14d (the optimized lead from the same series) demonstrated acceptable mouse pharmacokinetic profiles and dose-dependently alleviated the severity of dextran sulfate sodium (DSS)-induced acute colitis in mice, with remarkable in vivo anti-inflammatory activity [1]. (R)-14d (RORγt/DHODH-IN-1) and (S)-14d (RORγt/DHODH-IN-3) also display significant anti-inflammatory activity in vivo . In contrast, no published in vivo efficacy data are available for compound 1 (RORγt/DHODH-IN-2), consistent with its classification as the early hit compound that preceded the lead optimization phase [1]. This positions compound 1 as an in vitro probe and SAR tool, whereas the optimized leads are appropriate for in vivo pharmacology studies.

DSS-induced colitis In vivo efficacy Mouse pharmacokinetics Anti-inflammatory activity

Combinatorial Synergy Rationale: Preclinical Validation of Dual RORγt/DHODH Targeting Strategy Underpinning Compound 1 Procurement Value

Prior to designing dual inhibitors, the discovery team experimentally validated that co-administration of a RORγt inhibitor with a DHODH inhibitor produced synergistic therapeutic effects in IBD models [1]. This synergy arises because RORγt inhibition reduces Th17 cell differentiation and IL-17 production, while DHODH inhibition depletes pyrimidine nucleotides in activated lymphocytes, inducing apoptosis and reducing pro-inflammatory cytokines IL-17 and IFN-γ [2]. This dual-pronged mechanism cannot be replicated by either agent class alone. RORγt/DHODH-IN-2 (compound 1) was the first molecular entity designed to integrate both activities into a single scaffold, making it invaluable for studying the pharmacology of simultaneous dual-target engagement vs. combination therapy approaches [1].

Drug synergy Combination therapy RORγt inhibitor DHODH inhibitor IBD combination strategy

Recommended Procurement and Research Application Scenarios for ROR|At/DHODH-IN-2 in IBD and Dual-Target Drug Discovery Programs


SAR Hit Benchmarking and Medicinal Chemistry Reference Standard

Research groups engaged in dual RORγt/DHODH inhibitor development should procure RORγt/DHODH-IN-2 (compound 1) as the definitive reference hit compound. Its 2-aminobenzothiazole scaffold serves as the structural baseline against which all subsequent tetrahydrobenzothiazole leads ((R)-14d, (S)-14d) were optimized [1]. Including compound 1 in biochemical and cellular assay panels enables quantification of the potency gains, selectivity improvements, and property changes achieved through the published SAR campaign, providing critical benchmarking data for any new chemical series targeting these two proteins.

Mechanistic Dissection of Dual-Target vs. Combination Pharmacology in IBD Models

Investigators seeking to understand whether single-molecule dual RORγt/DHODH inhibition offers advantages over two-drug combination therapy should use compound 1 as the prototypical dual-target probe. The original study demonstrated synergistic efficacy with separate RORγt and DHODH inhibitors co-administered, but the pharmacological consequences of integrated dual inhibition in one molecule—including potential differences in tissue distribution, target residence time, and pathway coordination—remain to be fully characterized [1][2]. Compound 1 provides the chemical tool for such comparative pharmacology studies.

Patent Landscape Analysis and Freedom-to-Operate Reference

Pharmaceutical and biotechnology organizations conducting freedom-to-operate assessments or prior art searches in the dual RORγt/DHODH inhibitor space should procure RORγt/DHODH-IN-2 as a key reference compound. As the founding hit (compound 1) in the J Med Chem 2022 publication that established this therapeutic strategy, its chemical structure (PubChem CID 163196293, ChEMBL CHEMBL5089276) and associated patent identifiers define critical prior art boundaries [3]. Physical possession of the compound supports analytical confirmation of structural identity for patent comparison purposes.

In Vitro Th17 Differentiation and T-Cell Activation Assays in Immunology Research

Academic and industry immunology laboratories investigating the regulation of Th17/Treg balance or T-cell activation in inflammatory disease contexts can employ compound 1 as a dual-mechanism tool compound. Unlike single-target RORγt inverse agonists (which address only Th17 polarization) or pure DHODH inhibitors (which suppress only nucleotide-dependent T-cell proliferation), compound 1 simultaneously engages both axes of T-cell-mediated inflammation, making it suitable for in vitro experiments designed to probe the integrated control of adaptive immune responses [1][2].

Quote Request

Request a Quote for ROR|At/DHODH-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.